

Application Notes: Olgotrelvir for the Investigation of Viral Entry Mechanisms

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Compound of Interest

Compound Name: Olgotrelvir

Cat. No.: B15136762

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Introduction

Olgotrelvir (formerly STI-1558) is an orally bioavailable antiviral agent with a unique dual mechanism of action, making it a valuable tool for researchers in virology and drug development.^{[1][2]} It functions as a prodrug, converting in plasma to its active form, AC1115.^[3] This active metabolite targets two critical proteins: the SARS-CoV-2 main protease (Mpro or 3CLpro), which is essential for viral replication, and the host-cell enzyme Cathepsin L (CTSL).^{[3][4][5]} The inhibition of CTSL provides a direct mechanism to study the endosomal pathway of viral entry, a key process for numerous viruses, including coronaviruses.

The dual-inhibitory nature of **Olgotrelvir** allows for the simultaneous blockade of viral entry and replication.^{[2][4]} This makes it a potent antiviral candidate and a versatile research tool for dissecting the viral life cycle. Specifically, its ability to inhibit CTSL can be leveraged to explore the reliance of different viruses or viral variants on the endosomal entry pathway versus direct fusion at the plasma membrane.

Mechanism of Action for Studying Viral Entry

Viruses like SARS-CoV-2 can enter host cells through two primary routes:

- **Plasma Membrane Fusion:** The viral spike protein is cleaved by cell surface proteases like TMPRSS2, leading to direct fusion of the viral and cellular membranes.

- Endosomal Entry: The virus is taken up into an endosome. Inside the endosome, host proteases, primarily Cathepsin L, cleave the spike protein, triggering membrane fusion and release of the viral genome into the cytoplasm.

Olgotrelvir's active form, AC1115, is a potent inhibitor of human CTSL. By treating cells with **Olgotrelvir**, researchers can specifically block the endosomal entry pathway. This allows for the investigation of:

- The primary entry route of a specific virus or viral variant in different cell types.
- The role of CTSL in viral pathogenesis.
- The efficacy of entry-inhibiting drugs.
- The potential for viruses to develop resistance to entry inhibitors.

Quantitative Data

The inhibitory activity of **Olgotrelvir** and its active form, AC1115, has been quantified in various assays. These values are crucial for determining appropriate experimental concentrations.

Table 1: In Vitro Inhibitory Activity of AC1115 (Active Metabolite)

Target	Assay Type	IC50 Value	Reference
SARS-CoV-2 Mpro (WA-1)	Enzymatic Assay	2.7 nM	
SARS-CoV-2 Mpro (Omicron)	Enzymatic Assay	14.3 nM	
Human Cathepsin L (CTSL)	Enzymatic Assay	27.4 pM	

Table 2: Antiviral Activity of **Olgotrelvir** Against SARS-CoV-2 Variants in Vero E6 Cells

SARS-CoV-2 Variant	Assay Type	Average EC50 Value	Reference
WA-1	Cell-based Assay	0.28 - 4.26 μ M	[1]
Alpha	Cell-based Assay	0.28 - 4.26 μ M	[1]
Beta	Cell-based Assay	0.28 - 4.26 μ M	[1]
Delta	Cell-based Assay	0.28 - 4.26 μ M	[1]
Gamma	Cell-based Assay	0.28 - 4.26 μ M	[1]
Lambda	Cell-based Assay	0.28 - 4.26 μ M	[1]

Experimental Protocols

Protocol 1: Pseudovirus Entry Inhibition Assay

This protocol is designed to specifically assess the inhibition of viral entry mediated by the interaction of the viral spike protein with host cell receptors and proteases. It uses replication-incompetent pseudoviruses, which carry a reporter gene (e.g., luciferase or GFP), making them safe to handle in a BSL-2 laboratory.

Objective: To determine the effect of **Olgotrelvir** on the CTSL-mediated entry of SARS-CoV-2 pseudoviruses into host cells.

Materials:

- HEK293T cells expressing ACE2 (HEK293T-ACE2)
- SARS-CoV-2 Spike-pseudotyped lentiviral or vesicular stomatitis virus (VSV) particles carrying a luciferase reporter gene
- Dulbecco's Modified Eagle Medium (DMEM)
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin

- **Olgotrelvir** (STI-1558)
- DMSO (vehicle control)
- 96-well white, clear-bottom cell culture plates
- Luciferase assay reagent (e.g., Bright-Glo™)
- Luminometer

Procedure:

- **Cell Seeding:** Seed HEK293T-ACE2 cells in a 96-well plate at a density of 2×10^4 cells per well. Incubate for 24 hours at 37°C, 5% CO₂.
- **Compound Preparation:** Prepare a serial dilution of **Olgotrelvir** in complete DMEM. A typical concentration range would be from 0.01 µM to 100 µM. Include a DMSO-only control.
- **Pre-treatment:** Remove the culture medium from the cells and add 50 µL of the prepared **Olgotrelvir** dilutions or DMSO control to the respective wells. Incubate for 1-2 hours at 37°C.
- **Infection:** Add 50 µL of SARS-CoV-2 pseudovirus suspension to each well.
- **Incubation:** Incubate the plates for 48-72 hours at 37°C, 5% CO₂.
- **Lysis and Luminescence Reading:** Remove the supernatant. Lyse the cells and measure luciferase activity according to the manufacturer's protocol for the chosen luciferase assay system.
- **Data Analysis:** Calculate the percentage of inhibition for each concentration relative to the DMSO control. Plot the results and determine the EC₅₀ value, which is the concentration of **Olgotrelvir** that inhibits pseudovirus entry by 50%.

Protocol 2: Live Virus Replication Assay (Focus on Entry Contribution)

This protocol assesses the overall antiviral activity of **Olgotrelvir**, which includes its effects on both entry and replication. By comparing results in cells with different entry pathway

dependencies (e.g., Vero E6 cells, which rely on endosomal entry, vs. Calu-3 cells, which primarily use TMPRSS2-mediated entry), the contribution of entry inhibition can be inferred.

Objective: To quantify the antiviral efficacy of **Olgotrelvir** against live SARS-CoV-2 in a cell line dependent on endosomal entry.

Materials:

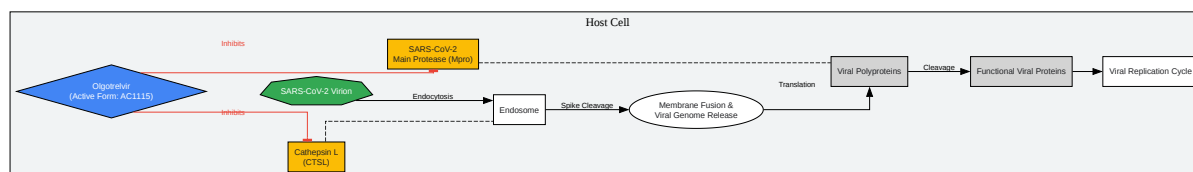
- Vero E6 cells
- Live, replication-competent SARS-CoV-2
- Eagle's Minimum Essential Medium (EMEM) with 2% FBS
- **Olgotrelvir** (STI-1558)
- DMSO (vehicle control)
- 96-well cell culture plates
- Reagents for quantifying viral load (e.g., RT-qPCR kit or antibody for immunofluorescence)
- BSL-3 containment facility

Procedure:

- Cell Seeding: Seed Vero E6 cells in a 96-well plate at a density of 2.5×10^4 cells per well and incubate overnight.
- Compound Treatment: Prepare serial dilutions of **Olgotrelvir** in EMEM. Remove the growth medium from the cells and add the compound dilutions.
- Infection: Immediately after adding the compound, infect the cells with SARS-CoV-2 at a Multiplicity of Infection (MOI) of 0.01.
- Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO₂.
- Quantification of Viral Replication:

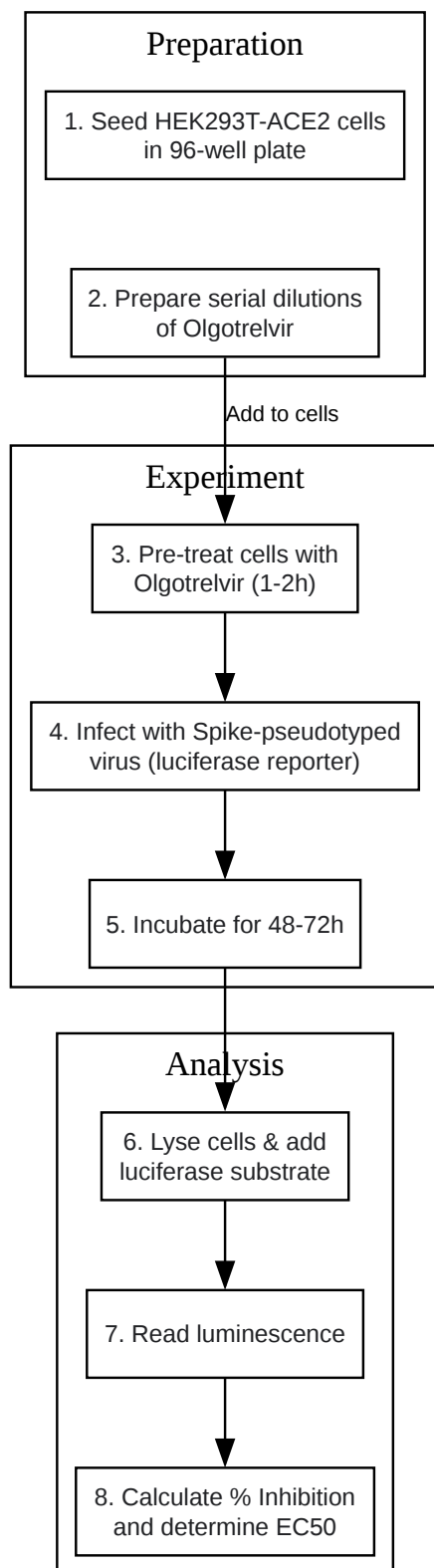
- For RT-qPCR: Extract RNA from the cell supernatant or cell lysate. Perform RT-qPCR to quantify viral RNA copies.
- For Immunofluorescence: Fix and permeabilize the cells. Stain with an antibody against a viral protein (e.g., Nucleocapsid). Image and quantify the percentage of infected cells.
- Data Analysis: Determine the EC50 value by plotting the reduction in viral RNA or infection percentage against the log of **Olgotrelvir** concentration.

Visualizations



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Caption: Dual inhibitory mechanism of **Olgotrelvir** on viral entry and replication.



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Caption: Experimental workflow for a pseudovirus entry inhibition assay.

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